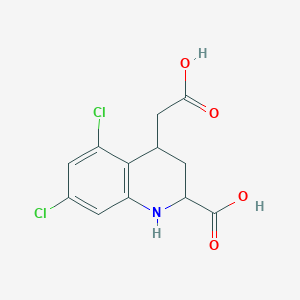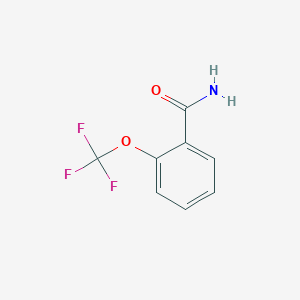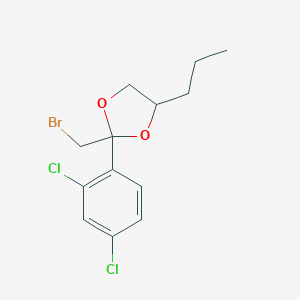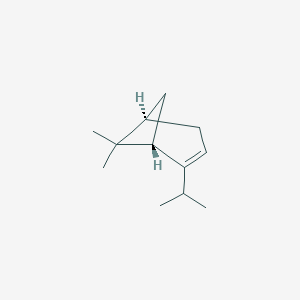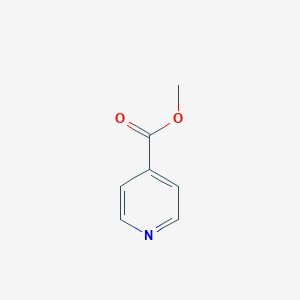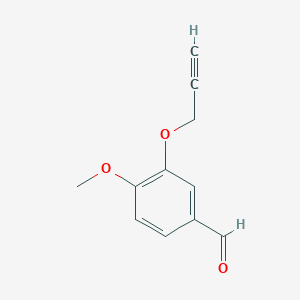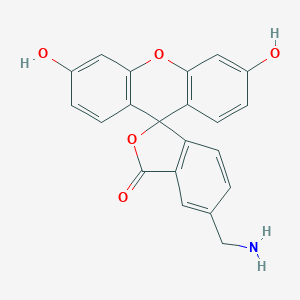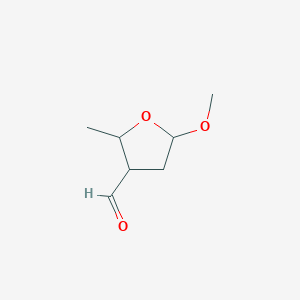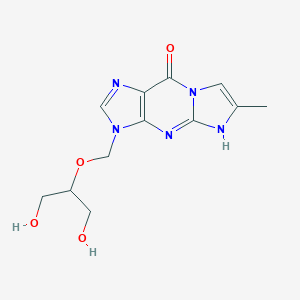
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, also known as AICAR, is a synthetic nucleotide that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
科学研究应用
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been used in a wide range of scientific research applications, including studies on cellular metabolism, energy homeostasis, and the regulation of gene expression. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, making it a potential treatment for metabolic disorders such as diabetes and obesity.
作用机制
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine works by activating AMPK, which in turn activates a variety of cellular processes involved in energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as increased mitochondrial biogenesis and autophagy. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to activate the mTOR pathway, which is involved in the regulation of protein synthesis and cell growth.
生化和生理效应
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has a number of biochemical and physiological effects that make it a valuable tool for studying cellular processes. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to increase mitochondrial biogenesis and autophagy, which can improve cellular function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine is also relatively stable and has a long shelf life, making it easy to store and transport. However, 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine is also relatively expensive compared to other compounds used in scientific research, which can limit its use in some experiments.
未来方向
There are a number of future directions for research on 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine. One area of interest is the development of new synthetic methods for producing 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, which could reduce the cost and increase the availability of this compound for scientific research. Another area of interest is the development of new applications for 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, such as its use in the treatment of metabolic disorders or age-related diseases. Finally, further research is needed to fully understand the mechanism of action of 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine and its effects on cellular processes.
合成方法
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine. Both methods have been used successfully to produce 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine for scientific research purposes.
属性
CAS 编号 |
134287-58-4 |
|---|---|
产品名称 |
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine |
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC 名称 |
3-(1,3-dihydroxypropan-2-yloxymethyl)-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C12H15N5O4/c1-7-2-17-11(20)9-10(15-12(17)14-7)16(5-13-9)6-21-8(3-18)4-19/h2,5,8,18-19H,3-4,6H2,1H3,(H,14,15) |
InChI 键 |
LYHBHLCAKKIOQX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COC(CO)CO |
规范 SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COC(CO)CO |
其他 CAS 编号 |
134287-58-4 |
同义词 |
3,9-dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine 3,9-DPMOIP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



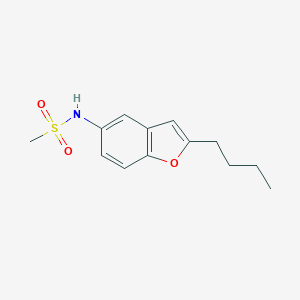
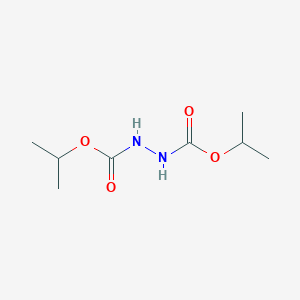
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
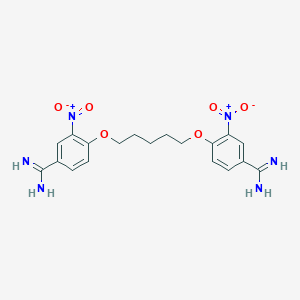
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
